Endogenous apelin receptor agonist. Potently inhibits forskolin-stimulated cAMP accumulation (pIC50 = 9.94).
Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate
CAS No.: 217082-57-0
Cat. No.: VC20750163
Molecular Formula: C96H156N34O20S
Molecular Weight: 2138.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 217082-57-0 |
---|---|
Molecular Formula | C96H156N34O20S |
Molecular Weight | 2138.6 g/mol |
IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C96H156N34O20S/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 |
Standard InChI Key | SVWSKJCJNAIKNH-MJZUAXFLSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)N |
SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N |
Chemical Properties and Structure
Molecular Identity
Apelin precursor (61-77) trifluoroacetate is identified by the CAS number 217082-57-0 and possesses the molecular formula C96H156N34O20S . This complex peptide has a molecular weight of 2138.55 g/mol and is derived from the cleavage of paired basic residues (Arg-Arg and Arg-Lys) of a 77-amino acid precursor protein . The compound is part of a family of apelin peptides that includes other variants such as apelin-36, apelin-13, apelin-12, and pyr-apelin-13 .
Physical Properties
The physical properties of Apelin precursor (61-77) trifluoroacetate are summarized in the table below:
Property | Specification |
---|---|
Physical Form | Powder |
Color | White to off-white |
Density | 1.49±0.1 g/cm³ (Predicted) |
Water Solubility | Soluble to 1.20 mg/ml |
Recommended Storage | Desiccate at -20°C |
Table 1: Physical properties of Apelin precursor (61-77) trifluoroacetate
Amino Acid Sequence
The peptide sequence of Apelin-17 consists of 17 amino acids with the following arrangement:
H-Lys-Phe-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH
In simplified notation, this sequence is represented as KFRRQRPRLSHKGPMPF . This specific sequence is remarkably conserved across multiple species including humans, bovines, mice, and rats, suggesting evolutionary importance of this peptide's function .
Biological Activity and Receptor Interactions
Receptor Binding Mechanism
Apelin-17 functions as an endogenous ligand for the G protein-coupled apelin receptor (APJ), a 380-amino acid protein that shares approximately 33% sequence identity with the angiotensin AT1 receptor . The apelin receptor is widely distributed across various species including humans, monkeys, pigs, rodents, frogs, and zebrafish, highlighting its evolutionary conservation and physiological importance .
When Apelin-17 binds to its receptor, it triggers multiple signaling cascades. Research has demonstrated that Apelin-17 exhibits high activity on extracellular acidification rate and strongly inhibits forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in Chinese hamster ovary (CHO) cells expressing both human and rat apelin receptors . This signaling pathway likely contributes to its various physiological effects throughout the body.
Tissue Distribution and Expression
Apelin-17, along with apelin-13, represents the predominant molecular forms of apelin present in several key tissues and biological fluids including:
This distribution pattern suggests that Apelin-17 plays important roles in both central nervous system function and peripheral physiological processes.
Physiological Functions
Cardiovascular System Regulation
The apelin-APJ system, of which Apelin-17 is a key component, has been implicated in several aspects of cardiovascular function. Studies using biased agonists that preferentially stimulate G-protein activation over β-arrestin recruitment have demonstrated improved in vivo efficacy, particularly in relation to vasodilation and inotropic actions, without β-arrestin dependent cardiac hypertrophy . This suggests that Apelin-17 may play a role in maintaining cardiovascular homeostasis.
Fluid Homeostasis Modulation
One of the significant physiological roles of Apelin-17 appears to be in the maintenance of body fluid homeostasis. Research indicates that Apelin-17 may counteract the actions of arginine vasopressin (AVP) through the inhibition of AVP neuron activity and AVP release . This antagonistic relationship with AVP, a hormone critical for water retention and blood pressure regulation, positions Apelin-17 as an important component in the complex system regulating fluid balance in the body.
Recent Research Developments
COVID-19 Interaction Studies
Recent research has highlighted a potential role for apelin peptides, including Apelin-17, in COVID-19 pathophysiology and potential treatment. Experimental studies have demonstrated that Apelin-17 can significantly inhibit the fusion between cells in a cell-to-cell fusion assay designed to mimic SARS-CoV-2 infection .
The mechanism appears to involve interfering with the binding between the SARS-CoV-2 spike protein and angiotensin-converting enzyme 2 (ACE2), which serves as the primary receptor for viral entry. In a cell fusion assay system using human lung cancer cell line (A549) and human bronchial epithelial cell line (16HBE14o-), Apelin-17 showed effectiveness in reducing this binding interaction .
This research suggests a potential therapeutic application for Apelin-17 or its derivatives in preventing or reducing SARS-CoV-2 infection by competing with the virus for receptor binding.
Manufacturer | Product Number | Package Size | Price (USD) | Update Date |
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Biosynth Carbosynth | FA109789 | 500μg | $165 | 2021-12-16 |
Table 2: Commercial availability of Apelin precursor (61-77) trifluoroacetate
Research Applications
The compound is primarily used in research settings for:
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Studying G protein-coupled receptor signaling
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Investigating cardiovascular physiology
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Examining body fluid homeostasis mechanisms
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Exploring potential antiviral activities, particularly against SARS-CoV-2
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Researching metabolic processes and their regulation
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